molecular formula C11H15BrOZn B14897611 4-PentyloxyphenylZinc bromide

4-PentyloxyphenylZinc bromide

Cat. No.: B14897611
M. Wt: 308.5 g/mol
InChI Key: KIPRSGWQSVLWBN-UHFFFAOYSA-M
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Description

4-PentyloxyphenylZinc bromide is an organozinc compound with the molecular formula C11H15BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-PentyloxyphenylZinc bromide can be synthesized through the reaction of 4-pentyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

  • Dissolution of 4-pentyloxyphenyl bromide in THF.
  • Addition of zinc dust or zinc powder to the solution.
  • Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactors and more controlled conditions to ensure high yield and purity. The process would include precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 4-PentyloxyphenylZinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles such as alkyl halides to form new carbon-carbon bonds.

    Oxidation: It can be oxidized to form corresponding phenols or other oxygen-containing compounds.

    Reduction: It can participate in reduction reactions, particularly in the presence of suitable reducing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides, and the reaction is typically carried out in an inert solvent like THF under an inert atmosphere.

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Nucleophilic Substitution: The major products are new carbon-carbon bonded compounds.

    Oxidation: The major products are phenols or other oxygenated derivatives.

    Reduction: The major products are reduced forms of the original compound, such as alcohols.

Scientific Research Applications

4-PentyloxyphenylZinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used in the modification of biomolecules for various studies.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-PentyloxyphenylZinc bromide involves its role as a nucleophile in chemical reactions. It donates electrons to electrophilic centers, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

    PhenylZinc bromide: Similar in structure but lacks the pentyloxy group.

    4-MethoxyphenylZinc bromide: Similar but with a methoxy group instead of a pentyloxy group.

    4-EthoxyphenylZinc bromide: Similar but with an ethoxy group instead of a pentyloxy group.

Uniqueness: 4-PentyloxyphenylZinc bromide is unique due to the presence of the pentyloxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable reagent for specific synthetic applications where the pentyloxy group is beneficial.

Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);pentoxybenzene

InChI

InChI=1S/C11H15O.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h5-6,8-9H,2-3,7,10H2,1H3;1H;/q-1;;+2/p-1

InChI Key

KIPRSGWQSVLWBN-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

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